molecular formula C19H24N4O B2435412 3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890622-32-9

3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2435412
CAS RN: 890622-32-9
M. Wt: 324.428
InChI Key: QKDJZNXQOIXIBE-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it a promising candidate for various applications, including medicinal chemistry, drug discovery, and neuropharmacology.

Scientific Research Applications

Synthesis and Characterization
3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine, as part of the pyrazolo[1,5-a]pyrimidine family, has been explored for its synthetic pathways and characterization. For instance, the synthesis and characterization of various 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, where compounds were synthesized through reactions involving hydrazine hydrate and characterized by elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR. These compounds were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Bioactivity
Research has focused on the bioactive potential of pyrazolo[1,5-a]pyrimidine derivatives, including studies on their cytotoxicity against cancer cell lines. The structural refinement of these compounds aims to improve receptor-ligand recognition, making them potent candidates for therapeutic applications, particularly as antagonists for specific receptors (Squarcialupi et al., 2016). Additionally, the development of novel pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation, assisted by KHSO4 in aqueous medium, has been reported. These compounds underwent screening for anti-inflammatory and anti-cancer activity, highlighting their significant potential in medicinal chemistry (Kaping et al., 2016).

Antimicrobial and Antifungal Applications
Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized with a focus on their antimicrobial and antifungal activities. Studies include the development of new antimicrobial additives based on pyrimidine derivatives, incorporated into polyurethane varnish and printing ink paste for surface coating, demonstrating the compounds' effective antimicrobial effects (El‐Wahab et al., 2015). Additionally, the synthesis of pyrazole derivatives and their evaluation against various microbes and cancer cell lines reveal significant antibacterial and antitumor activities, identifying pharmacophore sites for potential therapeutic applications (Titi et al., 2020).

properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-4-5-8-11-20-18-12-14(2)22-19-16(13-21-23(18)19)15-9-6-7-10-17(15)24-3/h6-7,9-10,12-13,20H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDJZNXQOIXIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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